4-(3H-imidazo[4,5-b]pyridin-3-ylmethyl)benzoic acid
Overview
Description
4-(3H-imidazo[4,5-b]pyridin-3-ylmethyl)benzoic acid is a heterocyclic compound that features an imidazo[4,5-b]pyridine core fused with a benzoic acid moiety.
Mechanism of Action
Target of Action
The compound 4-(3H-imidazo[4,5-b]pyridin-3-ylmethyl)benzoic acid, also known as 4-(imidazo[4,5-b]pyridin-3-ylmethyl)benzoic acid, is a derivative of the imidazopyridine class of compounds . Imidazopyridines are known to interact with a variety of targets, including GABA A receptors, enzymes involved in carbohydrate metabolism, and components of the immune system . They also play a crucial role in the functioning of cancerous cells and pathogens .
Mode of Action
Imidazopyridines, in general, are known to act as positive allosteric modulators of gaba a receptors . They enhance the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to an increase in the frequency of chloride channel opening events . This results in hyperpolarization of the neuron and a decrease in neuronal excitability .
Biochemical Pathways
Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . For example, they can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Pharmacokinetics
Imidazopyridines, in general, are known to be highly soluble in water and other polar solvents , which could potentially influence their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Imidazopyridines are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
They have the ability to influence many cellular pathways necessary for the proper functioning of cells .
Cellular Effects
Imidazo[4,5-b]pyridines are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazo[4,5-b]pyridines are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2,3-diaminopyridine with carboxylic acid derivatives under acidic conditions . Another approach includes the use of palladium-catalyzed cross-coupling reactions to form the imidazo[4,5-b]pyridine core, followed by functionalization with benzoic acid derivatives .
Industrial Production Methods
Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(3H-imidazo[4,5-b]pyridin-3-ylmethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and phase transfer catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(3H-imidazo[4,5-b]pyridin-3-ylmethyl)benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Shares the same core structure but lacks the benzoic acid moiety.
Imidazo[4,5-c]pyridine: Similar structure with a different fusion pattern of the imidazole and pyridine rings.
Imidazo[1,5-a]pyridine: Another isomeric form with distinct biological activities.
Uniqueness
4-(3H-imidazo[4,5-b]pyridin-3-ylmethyl)benzoic acid is unique due to the presence of both the imidazo[4,5-b]pyridine core and the benzoic acid moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(imidazo[4,5-b]pyridin-3-ylmethyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-14(19)11-5-3-10(4-6-11)8-17-9-16-12-2-1-7-15-13(12)17/h1-7,9H,8H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYNXNJYHIUZAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=N2)CC3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49670480 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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